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Compound of Interest

Compound Name: CCT1

Cat. No.: B1192471 Get Quote

Technical Support Center: CCT1 Protein
Purification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals avoid the loss of

CCT1 (also known as TCP-1 alpha or CCT-alpha) during protein purification.

Frequently Asked Questions (FAQs)
Q1: What is CCT1, and why is its purification challenging?

A1: CCT1 is a subunit of the eukaryotic chaperonin complex TRiC (TCP-1 Ring Complex), also

known as CCT. This complex is essential for folding critical proteins like actin and tubulin.[1]

The primary challenges in purifying CCT1 are:

Complex Integrity: CCT1 is part of a large, hetero-oligomeric complex of eight different

subunits. Maintaining the integrity of this ~1 MDa complex throughout the purification

process is crucial and challenging.

Co-purification of Substrates: Due to its function as a chaperone, the CCT complex often co-

purifies with its natural substrates, such as actin and tubulin.

Co-purification of other Chaperones: Other chaperones, like Hsp70, can sometimes be found

in preparations of the CCT complex.[2]
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Aggregation: Like many large protein complexes, the CCT complex can be prone to

aggregation if buffer conditions are not optimal.[3][4]

Q2: Should I purify the individual CCT1 subunit or the entire CCT complex?

A2: For functional studies, it is highly recommended to purify the entire CCT/TRiC complex, as

the individual CCT1 subunit is not functionally active on its own. The protocols provided here

focus on the purification of the intact complex.

Q3: What expression systems are suitable for producing the CCT complex?

A3: Successful expression and purification of the entire human CCT complex have been

achieved using baculovirus expression in insect cells (e.g., Sf9 or High Five cells) and in

mammalian cells (e.g., HEK293T).[2] These systems allow for the co-expression of all eight

subunits, which is necessary for the proper assembly of the complex.

Troubleshooting Guides
This section addresses specific issues that can lead to the loss of CCT1 during purification.

Issue 1: Low Yield of the CCT Complex After Affinity
Chromatography
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Potential Cause Recommended Solution

Inefficient Cell Lysis

Ensure complete cell lysis to release the CCT

complex. Use a combination of gentle chemical

lysis (e.g., with a mild non-ionic detergent like

NP-40 or Triton X-100) and mechanical

disruption (e.g., douncing or sonication).[3]

Always perform lysis on ice to minimize

proteolysis.

Loss of Affinity Tag Accessibility

If using a tagged CCT subunit (e.g., FLAG-

CCT1 or His-CCT1), ensure the tag is

accessible. Consider tagging a different subunit

or adding a longer, flexible linker between the

protein and the tag. The C-terminus is often a

good location for the tag.

Suboptimal Binding Conditions

Ensure the pH and salt concentration of your

lysis and binding buffers are optimal for the

affinity interaction. For FLAG-tag purification, a

buffer at pH 7.4 with 150 mM NaCl is standard.

[5] For His-tag purification, avoid high

concentrations of chelating agents like EDTA

and consider including a low concentration of

imidazole (10-20 mM) in your wash buffers to

reduce non-specific binding.[1]

Premature Elution

If your complex is eluting during the wash steps,

the wash conditions may be too stringent.

Reduce the detergent or salt concentration in

the wash buffer. For His-tag purification, lower

the imidazole concentration in the wash steps.

[1]

Issue 2: Co-purification of Contaminants with the CCT
Complex
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Contaminant Identification (SDS-PAGE) Recommended Solution

Actin Band at ~42 kDa

Perform an ATP wash. After

binding the CCT complex to

the affinity resin, wash with a

buffer containing 1-5 mM ATP

and MgCl2. This will induce a

conformational change in the

CCT complex, leading to the

release of its substrates.

Tubulin Bands at ~50-55 kDa

Similar to actin, an ATP wash

can help release co-purifying

tubulin. A subsequent ion-

exchange or size-exclusion

chromatography step is also

very effective at separating the

CCT complex from tubulin.

Hsp70 Band at ~70 kDa

An ATP wash can also be

effective in dissociating Hsp70.

Additionally, increasing the salt

concentration (e.g., up to 500

mM NaCl) in the wash buffers

during affinity chromatography

can help disrupt this

interaction.

Issue 3: Aggregation or Dissociation of the CCT
Complex
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Observation Potential Cause Recommended Solution

Precipitate formation during

purification or storage

Buffer conditions are not

optimal for complex stability.

Screen for optimal buffer

conditions. Key parameters to

adjust include pH (typically 7.0-

8.0), salt concentration (100-

250 mM NaCl or KCl), and the

inclusion of stabilizing agents

like glycerol (10-20%), DTT or

TCEP (1-5 mM), and protease

inhibitors.[6]

Loss of complex integrity

(multiple bands on native

PAGE)

Harsh purification conditions or

inappropriate buffer

composition.

Avoid harsh elution conditions,

such as very low pH. For

affinity tags like FLAG,

competitive elution with the

FLAG peptide is gentler than

pH elution.[7] Ensure all

purification steps are

performed at 4°C.

Quantitative Data
The following table provides an estimated yield for the purification of the CCT complex from a

starting culture of 12 grams of HEK293T cells expressing a tagged CCT subunit.

Purification Step Purity Expected Yield (mg)

Clarified Lysate <5% -

Affinity Chromatography >70% ~0.2 - 0.5

Ion-Exchange

Chromatography
>85% ~0.15 - 0.3

Size-Exclusion

Chromatography
>95% ~0.1 - 0.2
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Note: These are estimated values and can vary depending on the expression level, cell type,

and specific protocol used. A final purity of over 90% with a concentration of 1.5 mg/mL has

been reported.[2]

Experimental Protocols
Protocol 1: Cell Lysis

Start with a frozen cell pellet (e.g., from a high-density insect or mammalian cell culture).

Resuspend the pellet in ice-cold Lysis Buffer. For 1 gram of cell pellet, use 5 mL of buffer.

Incubate on ice for 15-20 minutes with occasional gentle mixing.

Further lyse the cells using a Dounce homogenizer (15-20 strokes) or sonication (3 cycles of

20 seconds on, 40 seconds off) on ice.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant, which contains the soluble CCT complex.

Protocol 2: FLAG Affinity Chromatography
Equilibrate anti-FLAG M2 affinity gel with Lysis Buffer.

Add the clarified lysate to the equilibrated resin and incubate with gentle rotation for 2-4

hours at 4°C.

Wash the resin three times with 10 column volumes of Wash Buffer.

Optional ATP Wash: To remove co-purifying substrates, perform one wash with 5 column

volumes of ATP Wash Buffer. Incubate for 15 minutes at room temperature before collecting

the flow-through.

Elute the CCT complex by incubating the resin with Elution Buffer containing 3x FLAG

peptide (150-200 µg/mL) for 30-60 minutes at 4°C. Collect the eluate. Repeat the elution

step for maximal recovery.
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Consolidated Buffer Recipes
Buffer Name Components

Lysis Buffer

50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM

DTT, 1 mM EDTA, 1% (v/v) Triton X-100, 10%

(v/v) Glycerol, Protease Inhibitor Cocktail

Wash Buffer
50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM

DTT, 0.1% (v/v) Triton X-100, 10% (v/v) Glycerol

ATP Wash Buffer
50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM

ATP, 5 mM MgCl2, 1 mM DTT

Elution Buffer

50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM

DTT, 10% (v/v) Glycerol, 150-200 µg/mL 3x

FLAG Peptide
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Click to download full resolution via product page

Caption: A typical workflow for the purification of the CCT/TRiC complex.
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Caption: The role of the CCT/TRiC complex in the folding of β-tubulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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